Boc-D-phenylalanine methyl ester
Overview
Description
Boc-D-phenylalanine methyl ester is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Phenylalanine Derivative for Peptide Synthesis
Boc-D-phenylalanine methyl ester has been utilized in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis. Specifically, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized from N-Boc-p-iodo-L-phenylalanine, with the phenylalanine methyl ester being crucial in the process. This compound was used in radioiodination reactions to produce N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl ester (Wilbur, Hamlin, Srivastava, & Burns, 1993).
Enantioselective Synthesis of Substituted Phenylalanines
This compound plays a role in the enantioselective synthesis of substituted phenylalanines. The compound BOC-protected (4-pinacolylborono)phenylalanine methyl ester is produced via enzymatic resolution or direct synthesis, and is used in Suzuki-Miyaura coupling reactions with aromatic halides and triflates to produce enantiomerically enriched phenylalanine derivatives (Firooznia, Gude, Chan, Marcopulos, & Satoh, 1999).
Methacrylate Polymers Containing Amino Acid Moieties
This compound has been used in the synthesis of methacrylate polymers containing amino acid moieties. Two methacrylate-containing amino acid-based chiral monomers, Boc-L-alanine methacryloyloxyethyl ester and Boc-L-phenylalanine methacryloyloxyethyl ester, were polymerized by the RAFT process to afford well-defined amino acid-based polymers with controlled molecular weight and narrow molecular weight distribution (Kumar, Roy, & De, 2012).
Synthesis of Phenylalanine-Based Peptides with Antineoplastic Properties
This compound has been involved in the synthesis of tripeptides with potential applications in cancer therapeutics. One such tripeptide, 'N-Boc-L-Phe-S-benzyl-L-Cys-S-benzyl-L-Cys methyl ester', demonstrated significant cytotoxicity towards various cancer cell lines, suggesting its potential in cancer treatment (Banerji, Chatterjee, Prodhan, & Chaudhuri, 2016).
Large-Scale Synthesis for Pharmaceutical Intermediates
The compound has been used in the large-scale synthesis of pharmaceutical intermediates. A synthetic route for an N-BOC d-phenylalanine pharmaceutical intermediate was developed, demonstrating its scalability and potential for industrial applications (Fox, Jackson, Meek, & Willets, 2011).
Safety and Hazards
The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .
Mechanism of Action
Target of Action
Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.
Mode of Action
This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348472 | |
Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77119-84-7 | |
Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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